

2-Chloro-5-methoxybenzonitrile molecular weight

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzonitrile

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An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of **2-Chloro-5-methoxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxybenzonitrile is a key substituted benzonitrile derivative widely utilized as a foundational building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its precise molecular weight and well-defined physicochemical properties are paramount for stoichiometric accuracy in reaction design, analytical characterization, and the ultimate purity of target compounds. This technical guide provides a detailed examination of the molecular weight of **2-Chloro-5-methoxybenzonitrile**, grounded in both theoretical calculations from atomic weights and a discussion of experimental verification via mass spectrometry. Furthermore, it presents its core physicochemical properties, a representative synthesis protocol, and its applications, offering a comprehensive resource for professionals in chemical research and development.

Introduction and Chemical Identity

2-Chloro-5-methoxybenzonitrile, also known by its synonym 4-Chloro-3-cyanoanisole, is an aromatic organic compound featuring a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group.^[1] Its strategic placement of reactive sites makes it a valuable intermediate for introducing the cyanoanisole moiety into larger, more complex

structures, particularly in the development of active pharmaceutical ingredients (APIs).[2][3] Understanding its fundamental properties is the first critical step in its effective application.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, reactivity, and solubility, which are crucial parameters in a laboratory and industrial setting.

| Property | Value | Source(s) |
|--------------------------------|-------------------------------------|--------------|
| Chemical Formula | C ₈ H ₆ ClNO | [1][2][4][5] |
| Molecular Weight | 167.59 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 48 - 52 °C | [4] |
| Boiling Point | 276 - 278 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [4] |
| CAS Number | 127667-00-9 | [1][2][5] |

Molecular Weight Determination: A Comprehensive Analysis

The molecular weight is one of the most fundamental and critical properties of a chemical compound. It is derived from the molecular formula and the atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₆ClNO). The calculation relies on the standard atomic weights of each element, which are the weighted averages of the masses of their naturally occurring isotopes.

| Element | Symbol | Count | Standard Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |
|----------|---------|-------|----------------------------------|--|
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 167.592 | | | |

Note: Standard atomic weights are based on IUPAC data.^{[6][7][8][9][10]} The final calculated value of 167.592 g/mol is consistent with the widely reported molecular weight of 167.59 g/mol.

The use of weighted-average atomic weights is crucial for accuracy. For instance, chlorine naturally exists as two primary stable isotopes, ³⁵Cl (approximately 76%) and ³⁷Cl (approximately 24%), resulting in a standard atomic weight of about 35.45 g/mol rather than an integer value.^{[6][11]}

Experimental Verification: Mass Spectrometry

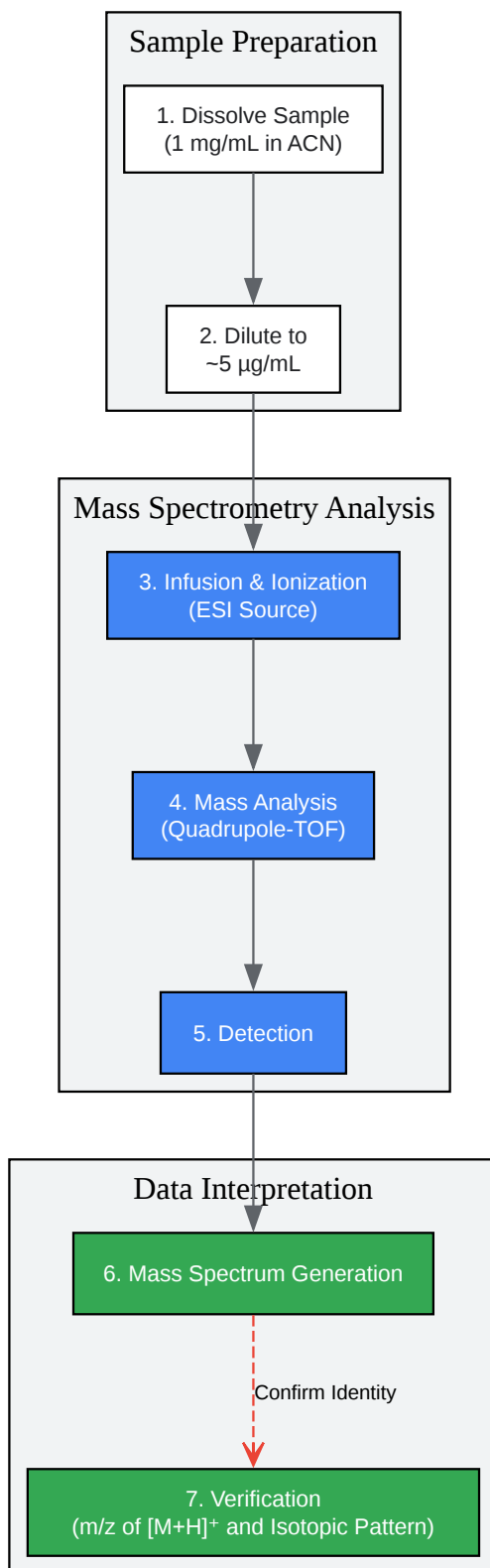
While theoretical calculation provides a precise molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

This protocol outlines a self-validating system for confirming the molecular mass of **2-Chloro-5-methoxybenzonitrile**.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the **2-Chloro-5-methoxybenzonitrile** sample.

- Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol. The choice of a polar aprotic or protic solvent facilitates solubilization and is compatible with electrospray ionization.
- Vortex the solution until the sample is completely dissolved, creating a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This concentration is optimal for most mass spectrometers, preventing detector saturation.
- Instrument Setup (ESI-Q-TOF Mass Spectrometer):
 - Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.
 - Set the ion source to positive electrospray ionization (ESI+) mode. While this molecule does not have a readily ionizable basic site, proton adducts $[M+H]^+$ or other adducts like $[M+Na]^+$ can be observed.
 - Set key parameters: Capillary voltage (~3.5 kV), nebulizer gas pressure (~1-2 bar), and drying gas flow rate (~8-10 L/min) and temperature (~200-250 °C). These parameters are optimized to ensure efficient desolvation and ionization without causing fragmentation.
- Data Acquisition and Analysis:
 - Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
 - Analyze the resulting spectrum for the mass-to-charge ratio (m/z) corresponding to the protonated molecule, $[C_8H_6ClNO + H]^+$, which should appear at approximately m/z 168.59.
 - Crucially, examine the isotopic pattern. The presence of chlorine gives a characteristic M+2 peak (from the ^{37}Cl isotope) with an intensity approximately one-third that of the main

M peak (from the ^{35}Cl isotope), providing definitive confirmation of a chlorine-containing compound.



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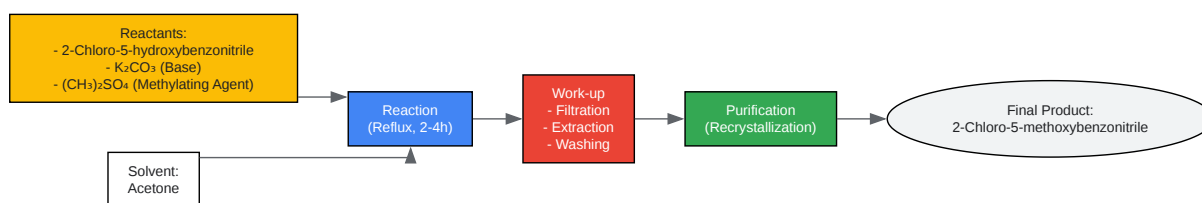
Caption: Workflow for experimental verification of molecular weight via ESI-MS.

Representative Synthesis

2-Chloro-5-methoxybenzonitrile can be synthesized via the methylation of its corresponding phenol. The following protocol is based on established chemical principles.

- Reaction Setup:
 - To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-hydroxybenzonitrile (1 equivalent).
 - Add a suitable polar aprotic solvent, such as acetone or acetonitrile (approx. 10 mL per gram of starting material).
 - Add anhydrous potassium carbonate (K_2CO_3 , ~1.5 equivalents). K_2CO_3 acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate which is a more potent nucleophile.
- Methylation:
 - Add a methylating agent, such as dimethyl sulfate (DMS, $(CH_3)_2SO_4$, ~1.2 equivalents) or methyl iodide (CH_3I), to the stirring suspension dropwise at room temperature. These are powerful electrophiles that readily react with the nucleophilic phenoxide.
 - After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3).
 - Evaporate the solvent from the filtrate under reduced pressure.

- Dissolve the resulting crude residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Chloro-5-methoxybenzonitrile** as a white solid.



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Caption: General workflow for the synthesis of **2-Chloro-5-methoxybenzonitrile**.

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